CCT3833 is classified as an orally bioavailable small molecule inhibitor targeting the serine/threonine protein kinase family, specifically the RAF kinases (A-Raf, B-Raf, and C-Raf) and SRC family kinases. It has been investigated in clinical trials for its efficacy against solid tumors, particularly those harboring specific genetic mutations .
The synthesis of CCT3833 involves several key steps that ensure the compound's purity and efficacy. Initial synthesis typically occurs in a controlled environment using high-resolution mass spectrometry for monitoring progress and yield. The compound is synthesized via a multi-step reaction process that includes the formation of critical intermediates followed by purification techniques such as medium-pressure liquid chromatography. This method allows for the isolation of CCT3833 with high purity levels, generally exceeding 93% .
During the synthesis, particular attention is paid to reaction conditions such as temperature, solvent choice (e.g., methanol), and reaction time to avoid byproduct formation. The use of electron paramagnetic resonance characterization further aids in confirming the structural integrity of the synthesized compound .
CCT3833 features a complex molecular structure characterized by its unique pyridopyrazinone moiety, which plays a crucial role in its binding affinity to target kinases. The compound's structure enables it to adopt a type II inhibitor conformation that interacts with the inactive 'DFG-out' state of BRAF and SRC kinases. This structural configuration is essential for its dual inhibition mechanism .
The molecular formula and mass data for CCT3833 indicate a well-defined chemical identity that supports its classification as a potent kinase inhibitor. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .
CCT3833 exhibits significant reactivity within biological systems, particularly concerning its interaction with RAF and SRC kinases. The compound inhibits phosphorylation events downstream of these kinases, effectively blocking critical signaling pathways involved in cancer cell proliferation. In vitro studies have demonstrated that CCT3833 can inhibit both ERK (extracellular signal-regulated kinase) and SRC phosphorylation in various cancer cell lines, including HCT-116 (colorectal cancer), A549 (non-small cell lung cancer), and MIA-PaCa2 (pancreatic cancer) .
The mechanism of action involves competitive inhibition at the ATP-binding site of these kinases, thereby preventing their activation and subsequent signaling cascades that promote tumor growth.
CCT3833 operates through a dual inhibition mechanism targeting both RAF and SRC pathways. By binding to the inactive conformation of BRAF, it effectively prevents the activation of downstream signaling molecules involved in cell growth and survival. Additionally, its inhibition of SRC family kinases disrupts alternative survival pathways that cancer cells may utilize to evade therapy.
Preclinical studies have shown that CCT3833 not only inhibits tumor growth but also enhances sensitivity to other therapeutic agents when used in combination treatments . This dual targeting approach is particularly beneficial for cancers with complex signaling networks.
CCT3833 possesses several notable physical properties:
Chemical properties include its classification as a small molecule inhibitor with specific interactions with serine/threonine kinases. The compound's pharmacokinetic profile indicates favorable absorption characteristics when administered orally, making it suitable for clinical applications .
CCT3833 is primarily investigated for its applications in oncology, particularly for treating KRAS-mutant cancers where traditional therapies have limited efficacy. Clinical trials have demonstrated its potential to prolong progression-free survival in patients with advanced solid tumors resistant to other treatments.
KRAS mutations represent one of the most prevalent oncogenic drivers in human cancers, occurring in approximately 25% of all malignancies. These mutations exhibit striking tissue-specific prevalence: ~90% in pancreatic ductal adenocarcinoma (PDAC), ~35% in colorectal cancer (CRC), and ~20% in non-small-cell lung cancer (NSCLC) [1] [4]. The glycine-to-valine substitution at codon 12 (G12V) is particularly common in aggressive malignancies like spindle cell sarcomas, while G12C mutations predominate in NSCLC [1] [3]. Despite being identified over three decades ago, KRAS has proven notoriously difficult to target therapeutically due to its smooth protein structure (lacking deep pockets for inhibitor binding), picomolar affinity for GTP, and complex signaling networks involving numerous effector pathways [1] [10]. Consequently, patients with KRAS-mutant tumors face limited treatment options and poor prognoses, exemplified by the 5-year overall survival rate of only 5% for PDAC [1].
Table 1: Prevalence of KRAS Mutations in Major Cancer Types
Cancer Type | Prevalence of KRAS Mutations | Most Common Subtypes |
---|---|---|
Pancreatic Ductal Adenocarcinoma | ~90% | G12D, G12V, G12R |
Colorectal Cancer | ~35% | G12D, G12V, G13D |
Non-Small Cell Lung Cancer | ~20% | G12C, G12V |
Spindle Cell Sarcoma | Case-specific | G12V |
The RAF/MEK/ERK cascade (MAPK pathway) serves as the primary signaling conduit for oncogenic KRAS. First-generation RAF inhibitors like vemurafenib and dabrafenib demonstrated remarkable efficacy in BRAF-V600E mutant melanomas but proved ineffective or even harmful in KRAS-mutant tumors due to a paradoxical mechanism: drug-induced RAF dimerization causing hyperactivation of the ERK pathway [1] [10]. Subsequent efforts targeting downstream effectors (MEK or ERK inhibitors) showed limited clinical utility due to:
These limitations are evidenced by the failure of MEK inhibitors like trametinib in KRAS-mutant PDAC, CRC, and NSCLC clinical trials [1].
SRC family kinases (SFKs) are non-receptor tyrosine kinases that functionally interact with KRAS signaling through multiple mechanisms: potentiating RAF activation, facilitating survival pathways (PI3K/AKT), and promoting metastatic phenotypes [1]. Crucially, SRC is overexpressed in advanced PDAC, CRC, and NSCLC, where it correlates with poor prognosis and therapeutic resistance [1] [3]. Preclinical evidence demonstrates that:
This biological rationale provided the foundation for developing CCT3833 (BAL-3833), a first-in-class dual panRAF/SRC inhibitor designed to simultaneously block both critical nodes in KRAS-driven cancers [1] [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3